5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide
Description
5-Bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide is a pyridine-based carboxamide derivative featuring a bromine atom at the 5-position of the pyridine ring and a 1-methylcyclopentyl group attached to the amide nitrogen. The bromine substituent likely enhances electrophilic reactivity and influences binding interactions with biological targets, while the bulky 1-methylcyclopentyl group may modulate solubility and steric effects .
Properties
IUPAC Name |
5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-12(6-2-3-7-12)15-11(16)10-5-4-9(13)8-14-10/h4-5,8H,2-3,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVVIQKTCPLSNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)NC(=O)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-pyridinecarboxamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane . The resulting 5-bromo-2-pyridinecarboxamide is then reacted with 1-methylcyclopentylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carboxamide group can undergo oxidation to form carboxylic acids or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in derivatives like amines, ethers, or thioethers.
Oxidation: Carboxylic acids are formed.
Reduction: Amines are produced.
Scientific Research Applications
5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in its binding affinity and activity . The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways . Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Thiophene vs. Pyridine Derivatives
- 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide () :
- Core : Thiophene (sulfur-containing heterocycle) vs. pyridine (nitrogen-containing).
- Activity : Demonstrated antibacterial efficacy via Suzuki-Miyaura cross-coupling derivatives (yields: 35–84%) .
- Key Difference : Thiophene’s electron-rich nature may enhance π-π stacking in target binding compared to pyridine’s electron-deficient ring.
Pyrimidine-Benzothiazole Hybrid () :
- Compound Z14 : 5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide.
- Core : Pyrimidine and benzothiazole fusion.
- Activity : Targeted dengue virus NS proteins, highlighting the role of hybrid heterocycles in antiviral design.
Substituent Effects on the Amide Nitrogen
Alkyl vs. Aromatic Groups :
- N-(4-Bromophenyl)-pyridine-2-carboxamide () :
- 5-Bromo-N-(oxan-4-yl)pyridine-2-carboxamide () :
- Substituent : Oxane (tetrahydropyran) ring.
- Property : Enhanced solubility due to the oxygen-rich oxane moiety.
Hydrophilic vs. Hydrophobic Groups :
- 5-Bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide (): Substituent: Hydroxyethyl group.
- 5-Bromo-N,6-dimethylpyridine-2-carboxamide () :
Antimycobacterial Activity () :
- 4-(Substituted benzylsulfanyl)pyridine-2-carboxamides :
Cytotoxicity () :
- Pyridine-2-carboxamides : Exhibited anti-proliferative effects on HUVEC, K-562, and HeLa cells, suggesting dual therapeutic and toxicological profiles.
Physicochemical and Structural Data
Comparative Table :
Biological Activity
5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, and summarizes relevant research findings.
Chemical Structure and Properties
5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide belongs to the class of pyridine derivatives characterized by the presence of a bromine atom at the fifth position and a carboxamide group at the second position of the pyridine ring. Its molecular structure can be represented as follows:
This structure is significant as it influences the compound's reactivity and biological activity.
Antimicrobial Activity
Research has indicated that 5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide exhibits notable antimicrobial properties . It has been investigated for its effectiveness against various bacterial strains, including antibiotic-resistant bacteria.
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated varying MIC values against different strains. For instance, studies have shown MIC values as low as 6.25 mg/mL against certain resistant strains, indicating strong antibacterial potential .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been explored for its anticancer properties . Preliminary studies suggest that it may inhibit cancer cell proliferation through specific mechanisms:
- Mechanism of Action : The compound appears to interact with key molecular targets involved in cell cycle regulation and apoptosis. The presence of the bromine atom enhances its electrophilicity, potentially increasing binding affinity to target proteins involved in cancer progression.
Case Studies and Experimental Data
- Antibacterial Efficacy : In vitro studies have confirmed that 5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide is effective against multidrug-resistant strains such as XDR Salmonella Typhi. The compound's efficacy was evaluated using agar well diffusion methods, yielding significant inhibition zones .
- Cell Proliferation Studies : In cancer cell lines, the compound showed a dose-dependent reduction in cell viability, with IC50 values indicating substantial potency compared to standard chemotherapeutics .
- Molecular Docking Studies : Computational analyses have provided insights into the binding interactions between the compound and target proteins. For example, docking studies revealed that it forms multiple hydrogen bonds with critical amino acid residues in target enzymes, enhancing its potential as an inhibitor .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Main Activity | MIC (mg/mL) | IC50 (µM) |
|---|---|---|---|---|
| 5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide | Structure | Antimicrobial, Anticancer | 6.25 | 1.469 |
| 5-Bromo-N-methylpyridine-3-carboxamide | Similar | Anticancer | 12.5 | 3.0 |
| 5-Chloro-N-methylpyridine-2-carboxamide | Similar | Antimicrobial | 15.0 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
